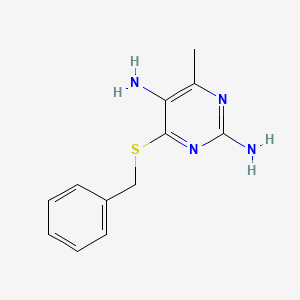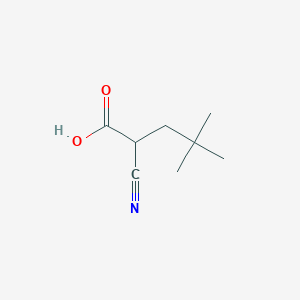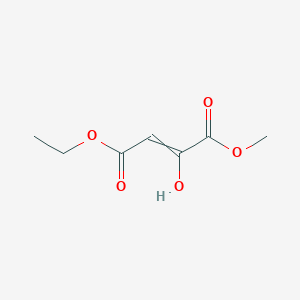
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 4-ethyl 1-methyl 2-hydroxybut-2-enedioic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: 4-Ethyl 1-methyl 2-hydroxybut-2-enedioic acid and an alcohol (e.g., methanol or ethanol).
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Product: this compound is formed along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl 1-methyl 2-hydroxybutanoate: Similar structure but lacks the double bond in the butenedioate backbone.
4-Ethyl 1-methyl 2-hydroxybut-2-enoate: Similar structure but lacks the second ester group.
Uniqueness
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is unique due to the presence of both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
89966-32-5 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
4-O-ethyl 1-O-methyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h4,8H,3H2,1-2H3 |
Clave InChI |
IYVCZUIWARVGNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


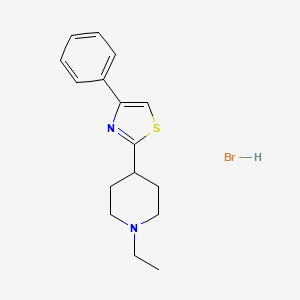
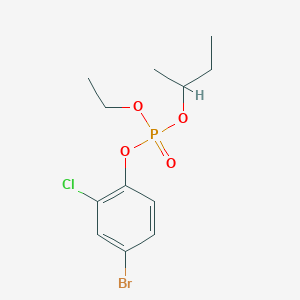


![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
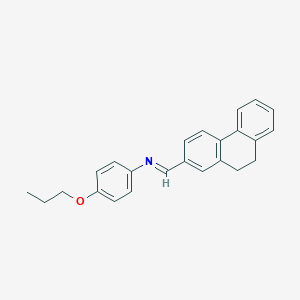
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
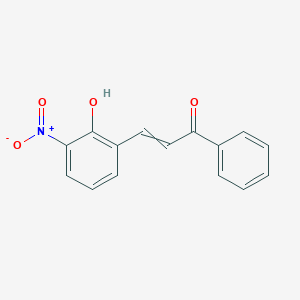
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
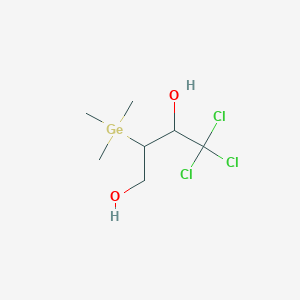
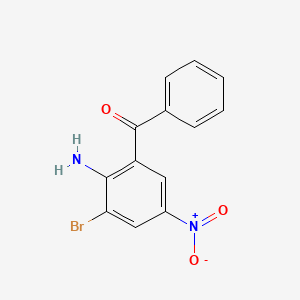
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
